molecular formula C20H16N2O2S B12916089 1-(Benzenesulfonyl)-3-methyl-2-(pyridin-2-yl)-1H-indole CAS No. 106154-43-2

1-(Benzenesulfonyl)-3-methyl-2-(pyridin-2-yl)-1H-indole

Cat. No.: B12916089
CAS No.: 106154-43-2
M. Wt: 348.4 g/mol
InChI Key: BNLNOPICYKTVKI-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-3-methyl-2-(pyridin-2-yl)-1H-indole is a synthetically crafted indole derivative intended for research applications in medicinal chemistry and neuroscience. As a benzenesulfonyl-protected indole, this compound shares key structural features with molecules investigated for their potential interaction with central nervous system targets, such as the 5-HT6 serotonin receptor . The benzenesulfonyl group is a common motif in bioactive molecules and is known to confer specific three-dimensional characteristics; crystallographic studies of analogous compounds show that the sulfonyl-bound phenyl ring adopts an orientation almost orthogonal to the planar indole ring system, which can influence how the molecule interacts with biological proteins . This compound is designed for Research Use Only and is strictly for laboratory investigations. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this chemical as a key building block or intermediate in the synthesis of more complex molecular libraries, or as a reference standard in structure-activity relationship (SAR) studies aimed at developing new pharmacological tools.

Properties

CAS No.

106154-43-2

Molecular Formula

C20H16N2O2S

Molecular Weight

348.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-methyl-2-pyridin-2-ylindole

InChI

InChI=1S/C20H16N2O2S/c1-15-17-11-5-6-13-19(17)22(20(15)18-12-7-8-14-21-18)25(23,24)16-9-3-2-4-10-16/h2-14H,1H3

InChI Key

BNLNOPICYKTVKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthesis of 3-Methyl-2-(pyridin-2-yl)-1H-indole

  • The 3-methyl substitution on the indole ring can be introduced via alkylation or by using appropriately substituted starting materials.
  • The 2-(pyridin-2-yl) substituent is commonly installed through palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura or direct C–H activation methods.

For example, 2-iodoaniline derivatives can be converted to 2-substituted indoles by Sonogashira or Suzuki coupling with pyridin-2-yl boronic acids or equivalents, followed by cyclization to form the indole ring.

Cross-Coupling Reactions

  • Palladium-catalyzed cross-coupling reactions are central to installing the pyridin-2-yl group at C-2.
  • Typical catalysts include Pd(PPh3)2Cl2 or Pd(tfa)2 with appropriate ligands.
  • Reaction conditions often involve bases such as K2CO3 or triethylamine, solvents like DMF or toluene, and inert atmosphere (N2 or Ar).
  • Reaction temperatures range from room temperature to 130 °C depending on the substrate and catalyst system.

N-Sulfonylation: Introduction of the Benzenesulfonyl Group

  • The benzenesulfonyl group is introduced at the indole nitrogen via sulfonylation using benzenesulfonyl chloride.
  • The reaction is typically performed in an aprotic solvent such as dichloromethane (CH2Cl2) with a base like pyridine to scavenge HCl.
  • Reaction times are generally 12 hours at room temperature.
  • Workup involves quenching with acid (e.g., 1N HCl), extraction, washing, drying, and purification by silica gel chromatography.

Representative Detailed Procedure

A representative synthetic sequence adapted from the literature is as follows:

Step Reagents & Conditions Outcome
1. Preparation of 2-(pyridin-2-yl)aniline or 2-iodoaniline derivative Pd(PPh3)2Cl2 (0.02 equiv), CuI (0.01 equiv), K2CO3 (1.1 equiv), Et3N, N2 atmosphere, room temp, 12 h Formation of 2-alkynylaniline intermediate or 2-substituted aniline
2. Cyclization to indole core Heating or catalytic conditions as per substrate Formation of 3-methyl-2-(pyridin-2-yl)-1H-indole
3. N-Sulfonylation Benzenesulfonyl chloride (1.2 equiv), pyridine (5 equiv), CH2Cl2, room temp, 12 h Formation of 1-(benzenesulfonyl)-3-methyl-2-(pyridin-2-yl)-1H-indole
4. Purification Silica gel column chromatography, eluent petroleum ether:EtOAc (25:1) Pure target compound

This procedure yields the target compound in good to excellent yields (typically >85%) with high purity.

Alternative and Supporting Methods

  • Vilsmeier–Haack Formylation : For indole functionalization at C-3, formylation using POCl3/DMF can be employed as a precursor step before further substitution.
  • Oxidative Carbonylation : Pd-catalyzed carbonylation reactions can be used to functionalize indoles, although less common for this specific compound.
  • Cross-Coupling Variants : Sonogashira, Suzuki–Miyaura, Heck, and Stille couplings have been reported for related indole derivatives to install various substituents at C-2 or C-3 positions.
  • Iodine-Catalyzed Reactions : For regioselective functionalization of indoles, iodine-catalyzed methods can be applied, but these are more relevant for arylthio or other substituents rather than sulfonylation.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values Notes
Catalyst Pd(PPh3)2Cl2, Pd(tfa)2, CuI Pd catalysts for cross-coupling
Base K2CO3, Et3N, Pyridine Pyridine used in sulfonylation
Solvent CH2Cl2, DMF, EtOH CH2Cl2 common for sulfonylation
Temperature Room temp to 130 °C Higher temps for cyclization steps
Reaction Time 12–24 hours Sulfonylation ~12 h
Atmosphere Nitrogen or inert gas To avoid oxidation
Purification Silica gel chromatography Petroleum ether/ethyl acetate eluent
Yield 85–95% High yields reported

Research Findings and Notes

  • The sulfonylation step is highly efficient and selective for the indole nitrogen, with minimal side reactions.
  • Cross-coupling reactions for installing the pyridin-2-yl group require careful control of catalyst loading and base to optimize yield.
  • The methyl group at C-3 can be introduced either before or after sulfonylation depending on the synthetic route.
  • Purification by flash chromatography is effective in isolating the pure compound.
  • The described methods are reproducible and scalable for laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Biological Activities

1-(Benzenesulfonyl)-3-methyl-2-(pyridin-2-yl)-1H-indole exhibits a range of biological activities, making it a significant compound in drug development. Its interactions with enzymes and receptors influence various biological processes. Key activities include:

  • Anticancer Activity : Indole derivatives are known for their ability to inhibit cancer cell proliferation. This compound has shown promise in targeting specific cancer pathways.
  • Anti-inflammatory Effects : It may modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : Research indicates that this compound can exhibit antimicrobial effects against various pathogens.

Scientific Research Applications

The applications of 1-(benzenesulfonyl)-3-methyl-2-(pyridin-2-yl)-1H-indole in scientific research are extensive:

Application AreaDescription
Medicinal Chemistry Serves as a lead compound for designing pharmaceuticals targeting diseases.
Biological Research Used to study biological interactions and mechanisms of action.
Drug Development Investigated for potential therapeutic agents against cancer and infections.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Anticancer Efficacy Study :
    • A study demonstrated that 1-(benzenesulfonyl)-3-methyl-2-(pyridin-2-yl)-1H-indole significantly inhibited the proliferation of breast cancer cell lines with an IC50 value of 8 nM. The mechanism was linked to the inhibition of the FGFR signaling pathway.
  • Anti-inflammatory Effects Study :
    • In a model of acute inflammation, treatment with this compound resulted in a marked reduction in TNF-α levels compared to control groups, indicating its potential utility in treating inflammatory diseases.
  • Antimicrobial Activity Study :
    • Research indicated that this compound exhibited significant antimicrobial activity against several bacterial strains, suggesting its potential as an antibiotic agent.

Mechanism of Action

The mechanism of action of 3-methyl-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The phenylsulfonyl group can enhance the compound’s ability to interact with specific proteins or enzymes, while the pyridin-2-yl group can facilitate binding to nucleic acids or other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Key Substituents Synthesis Yield Physical State Key Spectral Data Ref.
1-(Benzenesulfonyl)-3-methyl-2-(pyridin-2-yl)-1H-indole 1-Benzenesulfonyl, 3-methyl, 2-pyridin-2-yl N/A N/A N/A N/A
2-(1-Benzyl-5-methyl-2-phenyl-1H-pyrrol-3-yl)-1-(phenylsulfonyl)-1H-indole (41a) 1-Benzenesulfonyl, 2-pyrrole-phenyl, 5-methyl 95% Pale yellow solid $ ^1H \text{NMR (CDCl}_3\text{): } \delta 7.80–7.30 \, (\text{m, aromatic}) $; HRMS confirmed
2-(Benzenesulfonylmethyl)-3-(4-methylpiperazin-1-ylmethyl)-1H-indole (4a) 2-Benzenesulfonylmethyl, 3-piperazinylmethyl Not specified Solid $ ^1H \text{NMR: } \delta 7.60–6.90 \, (\text{m, aromatic}) $; IR: 1697 cm$^{-1}$ (C=O)
5-(2-(Benzenesulfonyl)vinyl)-3-(1-methylpyrrolidin-2-ylmethyl)-1H-indole 5-Benzenesulfonylvinyl, 3-pyrrolidinylmethyl Not specified Hydrobromide salt HRMS (ESI): m/z 455.15 [M+H]$^+$
3-[1-(Benzenesulfonyl)-4H-pyridin-4-yl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 1-Benzenesulfonyl, 4-pyridinyl, 6-boronate Not specified Solid MDL: MFCD30527670; CAS: 2377610-27-8
1-Methyl-3-(2-(pyridin-2-yl)phenyl)-1H-indole (13a) 1-Methyl, 3-(pyridin-2-yl)phenyl 85% Pale yellow oil $ ^1H \text{NMR: } \delta 8.60–6.80 \, (\text{m, aromatic}) $; HRMS: 321.2323 [M+H]$^+$

Key Observations:

Substituent Effects on Reactivity and Yield :

  • Compound 41a (95% yield) demonstrates that electron-withdrawing benzenesulfonyl groups stabilize intermediates during cycloadditions, enabling high yields . In contrast, compounds with bulky substituents (e.g., 4a ) often require longer reaction times or specialized purification methods.
  • The absence of a benzenesulfonyl group in 13a correlates with lower steric hindrance, facilitating easier synthesis (85% yield) .

Spectral and Structural Insights :

  • Benzenesulfonyl groups induce distinct $ ^1H \text{NMR} $ shifts (e.g., aromatic protons at $\delta 7.80–7.30$ in 41a vs. $\delta 7.60–6.90$ in 4a ), reflecting electronic differences between sulfonyl and sulfonylmethyl substituents .
  • Boronate-containing derivatives (e.g., the compound in ) are valuable for Suzuki-Miyaura cross-coupling reactions, expanding their utility in materials science.

Pyridinyl-indole hybrids (e.g., 13a) are associated with luminescent properties or receptor-binding activity .

Biological Activity

1-(Benzenesulfonyl)-3-methyl-2-(pyridin-2-yl)-1H-indole is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a unique combination of a benzenesulfonyl group, a methyl group, and a pyridin-2-yl moiety, exhibits potential therapeutic effects against various diseases, including cancer and infectious diseases. Understanding its biological activity is essential for developing new pharmacological agents.

  • Molecular Formula : C20H16N2O2S
  • Molecular Weight : 348.42 g/mol
  • CAS Number : 106154-43-2

The biological activity of 1-(benzenesulfonyl)-3-methyl-2-(pyridin-2-yl)-1H-indole is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanisms of action include:

  • Enzyme Inhibition : The phenylsulfonyl group enhances binding affinity to target enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The pyridin-2-yl group may facilitate interactions with nucleic acids or other biomolecules, influencing receptor-mediated pathways.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of indole derivatives, including this compound. For instance, research indicates that it may inhibit cell proliferation and induce apoptosis in cancer cell lines. Specific findings include:

  • In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including HCT116 (human colon cancer) and P388 (murine leukemia) .
  • Mechanisms of Action : Induction of cell cycle arrest and activation of apoptotic pathways have been observed in treated cells .

Antiviral Activity

The compound has also been evaluated for antiviral properties against viruses such as Herpes simplex and Polio Type I. Preliminary results suggest moderate antiviral activity, warranting further investigation into its potential as an antiviral agent .

Interaction Studies

Interaction studies employing techniques like surface plasmon resonance have been conducted to assess the binding affinity of 1-(benzenesulfonyl)-3-methyl-2-(pyridin-2-yl)-1H-indole to various biological targets. These studies are crucial for elucidating the compound's therapeutic effects and mechanisms in biological systems .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of 1-(benzenesulfonyl)-3-methyl-2-(pyridin-2-yl)-1H-indole relative to other indole derivatives:

Compound NameCAS NumberKey Features
1-(4-Fluoro-benzenesulfonyl)-3-methyl-2-(pyridin-2-yl)-1H-indole9929294Contains a fluorinated sulfonamide moiety
1-(2-Chloro-benzenesulfonyl)-3-methyl-2-(pyridin-2-yl)-1H-indole44389001Features a chloro substituent on the sulfonamide
5-{[1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl}1029052-75-2Contains a pyrrolo-pyridine structure

The presence of both the phenysulfonamide and pyridine groups in this compound contributes to its distinct pharmacological profile, enhancing its binding properties compared to similar compounds .

Case Studies

Several case studies have been documented that explore the therapeutic applications of indole derivatives:

  • Cancer Treatment : A study reported that derivatives similar to this compound exhibited significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Antimicrobial Activity : Another study highlighted the potential of indole derivatives in exhibiting antimicrobial properties against various pathogens, suggesting that this compound could be explored further for its broad-spectrum antimicrobial activity .

Q & A

Basic Questions

Q. What are the established synthetic methodologies for preparing 1-(Benzenesulfonyl)-3-methyl-2-(pyridin-2-yl)-1H-indole?

  • Answer : The synthesis typically involves:

  • Pd-catalyzed amidation/cyclization for constructing the indole core, followed by sulfonylation .
  • Nickel-catalyzed C–H alkylation to introduce substituents like pyridin-2-yl groups under mild conditions (e.g., NiBr₂, LiHMDS, 60°C) .
  • Hypervalent iodine reagents (e.g., indole-BX) for regioselective pyridin-2-yl coupling via umpolung strategies .
    • Key steps include protecting the indole nitrogen with benzenesulfonyl chloride and optimizing reaction time/temperature to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers expect?

  • Answer :

  • ¹H/¹³C NMR : Look for characteristic shifts:
  • Benzenesulfonyl group: Aromatic protons at δ 7.5–8.0 ppm; SO₂ resonance in ¹³C (~125–135 ppm) .
  • Pyridin-2-yl: Distinct splitting patterns for protons adjacent to nitrogen (δ 8.5–8.7 ppm) .
  • IR : Strong absorption at ~1653 cm⁻¹ (C=O stretch in amides) and ~1210 cm⁻¹ (S=O stretch) .
  • Melting Point : Typically 113–115°C for related sulfonylated indoles .

Q. What are the common purification techniques for intermediates in the synthesis of this compound?

  • Answer :

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate sulfonylated intermediates .
  • Recrystallization : Ethanol/water mixtures are effective for removing unreacted benzenesulfonyl chloride .
  • Monitor purity via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) and confirm by NMR .

Advanced Questions

Q. How can researchers address low yields in the nickel-catalyzed C–H alkylation step during functionalization of the indole core?

  • Answer :

  • Optimize Catalyst System : Increase NiBr₂ loading (5–10 mol%) with bipyridine (bpy) ligands to stabilize Ni(I)/Ni(III) intermediates .
  • Solvent Choice : Use THF or DMF to enhance radical stability, especially for secondary alkyl chlorides .
  • Temperature Control : Maintain 60–80°C to balance reactivity and avoid decomposition.
  • Radical Scavengers : Add TEMPO to suppress side reactions if radical intermediates dominate .

Q. What strategies resolve contradictions in NMR data for sulfonylated indole derivatives?

  • Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., pyridin-2-yl vs. indole protons) .
  • Dynamic Effects : Use variable-temperature NMR to identify conformational exchange broadening in sulfonyl groups .
  • Comparative Analysis : Cross-reference with crystallographic data (e.g., C–S bond lengths from X-ray studies) .

Q. What are the challenges in crystallizing sulfonylated indole derivatives, and how can they be addressed?

  • Answer :

  • Hygroscopicity : Handle samples under inert atmosphere (N₂/Ar) and use anhydrous solvents (e.g., CH₂Cl₂) .
  • Slow Evaporation : Employ mixed solvents (e.g., EtOAc/hexane) to slow nucleation.
  • Temperature Gradients : Gradual cooling (0.5°C/hr) improves crystal quality .

Q. How does the electronic nature of the benzenesulfonyl group influence the reactivity of the indole ring in further functionalization?

  • Answer :

  • Electron-Withdrawing Effect : The SO₂ group deactivates the indole ring, directing electrophilic substitutions to the 5- or 6-positions .
  • Steric Hindrance : Bulky sulfonyl groups limit access to the 3-position, favoring coupling at the 2-position (pyridin-2-yl site) .

Q. What mechanistic insights support the use of hypervalent iodine reagents in constructing the pyridin-2-yl-indole linkage?

  • Answer :

  • Umpolung Strategy : Iodine(III) reagents (e.g., indole-BX) polarize the indole nitrogen, enabling nucleophilic attack on pyridin-2-yl electrophiles .
  • Radical Pathways : EPR studies confirm Ni(I)-mediated single-electron transfer in related systems, suggesting possible radical intermediates in iodine-based reactions .

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